3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole
CAS No.: 1105223-91-3
Cat. No.: VC4485758
Molecular Formula: C16H13BrN2O3S
Molecular Weight: 393.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105223-91-3 |
|---|---|
| Molecular Formula | C16H13BrN2O3S |
| Molecular Weight | 393.26 |
| IUPAC Name | 3-(3-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C16H13BrN2O3S/c1-11-5-7-14(8-6-11)23(20,21)10-15-18-16(19-22-15)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3 |
| Standard InChI Key | KYRNGCIWZIDZCR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole (CAS: 1105223-91-3) features a five-membered 1,2,4-oxadiazole ring substituted at the 3- and 5-positions. The 3-bromophenyl group introduces aromaticity and halogen-mediated reactivity, while the tosylmethyl (-CHSOCHCH) moiety provides sulfonyl-based polarity and stability. The molecular formula is CHBrNOS, with a molar mass of 393.26 g/mol .
Table 1: Key Chemical Identifiers
Synthesis and Industrial Production
Laboratory Synthesis
The compound is typically synthesized via cyclization reactions. A validated method involves:
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Precursor Preparation: 3-Bromobenzohydrazide is reacted with tosylmethyl isocyanide.
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Cyclization: Conducted in dimethylformamide (DMF) with potassium carbonate (KCO) at 80–100°C for 12–24 hours.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields the pure product.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | KCO |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported for analogous syntheses) |
Scalability and Industrial Considerations
Industrial production would require:
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Continuous Flow Reactors: To enhance heat transfer and reduce reaction time.
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Solvent Recovery Systems: DMF recycling to minimize environmental impact .
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Quality Control: HPLC or GC-MS for purity verification (>95% by area).
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromine atom at the 3-position undergoes aromatic nucleophilic substitution (SAr) under basic conditions. For example, reaction with amines (e.g., piperidine) in DMF at 120°C replaces bromine with amine groups.
Sulfonyl Group Reactivity
The tosylmethyl group participates in:
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Hydrolysis: Under acidic conditions (HCl/HO, reflux), yielding sulfonic acid derivatives.
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Reduction: Using LiAlH to produce methylthioether analogs.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in strong acids (e.g., HSO) to form nitrile and amide byproducts .
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